7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-2-4-11(5-3-1)6-7-12-8-9-14-13-15-10-16-17(12)13/h1-10H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHWQJLJYLZPIC-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC3=NC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=NC3=NC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-2-buten-1-ones under specific conditions . This reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzyme activity . The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
7-(2-Fluorophenyl)-[1,2,4]Triazolo[1,5-a]Pyrimidine
- Synthesis : Prepared in 53% yield via methods similar to compound 5d .
- Physical Data : Melting point 211–212°C; distinct $ ^1H $ NMR signals at δ 8.85 (d, J = 4.8 Hz) and $ ^{13}C $ NMR peaks at δ 157.7 (C-F) .
- Bioactivity: Fluorine’s electron-withdrawing effect may enhance metabolic stability but reduces yield compared to non-halogenated analogues .
7-(3,4-Dimethoxyphenyl)-2-(4-Fluorobenzyl)-[1,2,4]Triazolo[1,5-a]Pyrimidine
7-[(E)-2-(4-Fluorophenyl)Ethenyl]-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-Amine
- Properties: Molecular weight 255.26; CAS 338793-23-0. The 4-fluoro substitution enhances lipophilicity (logP ~2.8) compared to the non-fluorinated styryl analogue .
- Bioactivity : Fluorine’s electronegativity may improve target binding in kinase inhibition .
Analogues with Heterocyclic Appendages
Indole-Fused Triazolopyrimidines
- Design : Hybrid molecules linking indole to triazolopyrimidine via molecular hybridization.
- Activity: Demonstrated IC$ _{50} $ values of 0.8–2.3 μM against MGC-803 gastric cancer cells, outperforming non-hybrid derivatives .
Herbicidal Sulfonamide Derivatives
Vasodilatory Benzylthio Derivatives
- Example : 5,7-Dimethyl-2-(4-Bromobenzylthio)-[1,2,4]Triazolo[1,5-a]Pyrimidine.
- Activity: 100% inhibition of norepinephrine-induced vasoconstriction at 10$ ^{-4} $ M .
Data Tables
Table 1. Comparative Physicochemical Properties
Table 2. Bioactivity Comparison
Key Findings and Contrasts
- Electronic Effects: Fluorinated derivatives (e.g., 7-(2-fluorophenyl)) exhibit higher metabolic stability but lower synthetic yields than non-halogenated analogues .
- Bioactivity : Styryl-substituted compounds (e.g., 7-[(E)-2-phenylethenyl]) show superior π-π stacking in kinase binding compared to alkylthio or sulfonamide derivatives .
- Structural Hybrids: Indole-triazolopyrimidine hybrids demonstrate enhanced anticancer activity over non-hybridized cores, likely due to dual targeting .
Biological Activity
7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article examines its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound belongs to the triazolopyrimidine class, characterized by a triazole ring fused with a pyrimidine ring. Its structure is defined by the following molecular formula:
- Molecular Formula : C13H10N4
- CAS Number : 65267-42-7
The compound's unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of suitable precursors. Common synthetic routes include:
- Cyclization of 5-amino-1,2,4-triazole with aldehydes : This method utilizes acidic or basic conditions and is often performed in solvents like ethanol or acetonitrile at temperatures between 60-80°C.
- Use of continuous flow reactors : For industrial production, this method enhances efficiency and yield.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways.
- Modulation of Protein Interactions : It disrupts protein-protein interactions that are essential for cellular function.
- Signal Transduction Pathway Alteration : The compound affects various signaling pathways within cells.
Pharmacological Applications
Research has demonstrated several potential therapeutic applications for this compound:
- Antitumor Activity : Studies indicate that it exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains.
- Antiviral Effects : Preliminary data suggest potential activity against viral infections.
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values below 10 µM. |
| Study B (2024) | Reported antibacterial activity against Staphylococcus aureus with an MIC of 12 µg/mL. |
| Study C (2023) | Found antiviral properties against influenza virus in vitro with a reduction in viral load by 70%. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclocondensation of 5-amino-1,2,4-triazole with substituted aldehydes and ketones. For example, fusion methods using dimethylformamide (DMF) as a solvent at 100–120°C for 10–12 minutes yield intermediates, followed by purification via ethanol recrystallization . Key optimization parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalysts : Acidic or basic conditions (e.g., piperidine) improve cyclization yields.
- Temperature control : Excess heat may lead to byproducts; stepwise heating ensures selectivity.
- Example protocol : Combine 5-amino-1,2,4-triazole (0.01 mol), ethyl 3-oxohexanoate (0.01 mol), and benzaldehyde derivatives in DMF, heat, then isolate via methanol precipitation .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?
- Methodological Answer : Structural confirmation requires:
- FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H deformation at ~3300 cm⁻¹) .
- NMR spectroscopy :
- ¹H NMR : Probes aromatic protons (δ 7.2–8.1 ppm) and vinyl protons (δ 6.5–7.0 ppm, coupling constant J = 16 Hz for E-isomer) .
- ¹³C NMR : Confirms triazolopyrimidine core (C-2 at ~160 ppm) and styryl substituents .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 265 for [M+H]⁺) validate molecular weight .
- Elemental analysis : Ensures purity (>98%) by matching calculated vs. observed C/H/N ratios .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of triazolopyrimidine derivatives?
- Methodological Answer : Contradictory data (e.g., varying IC₅₀ values in anticancer assays) require:
- Standardized assay protocols : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds .
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replacing phenyl with fluorophenyl) to isolate activity contributors .
- Computational validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR kinase, reconciling in silico and in vitro results .
Q. What strategies improve the pharmacokinetic (PK) properties of this compound for in vivo studies?
- Methodological Answer : Enhance bioavailability via:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to increase solubility .
- Formulation optimization : Use nanoemulsions or liposomes to improve plasma stability .
- Metabolic stability assays : Conduct microsomal incubation (e.g., liver S9 fractions) to identify metabolic hotspots and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
